molecular formula C20H18FN3O B4976525 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole

3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole

Cat. No. B4976525
M. Wt: 335.4 g/mol
InChI Key: JUMBUYZKZAPFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound was first synthesized in Japan in 2012 and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. AB-FUBINACA has been found in various herbal blends and is commonly used as a recreational drug. However, this compound has also shown potential in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole involves the activation of the CB1 and CB2 receptors in the brain. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has also been shown to have a high affinity for the CB1 receptor, which may contribute to its potent effects.
Biochemical and Physiological Effects
3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has been shown to have a range of biochemical and physiological effects on the body. This compound has been found to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia. 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has also been shown to have immunomodulatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. This compound has also been shown to have a long half-life, which allows for extended experiments. However, 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole also has limitations, including its potential for abuse and lack of availability in some countries.

Future Directions

There are several future directions for research on 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole. One potential area of study is the development of novel synthetic cannabinoids with improved pharmacological properties. Another area of research is the potential therapeutic applications of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole, including its use in the treatment of inflammatory diseases and pain. Additionally, further studies are needed to fully understand the long-term effects of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole on the body and its potential for abuse.
In conclusion, 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is a synthetic cannabinoid that has gained popularity as a recreational drug. However, this compound also has potential in scientific research applications due to its unique properties. Further research is needed to fully understand the effects of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole on the body and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole involves a multistep process that begins with the reaction of 4-fluorobenzyl chloride with 1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine to form the final product. This synthesis method has been optimized to produce high yields of 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole with minimal impurities.

Scientific Research Applications

3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has been used in scientific research to study the endocannabinoid system and its effects on the body. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has also been used to study the effects of synthetic cannabinoids on the immune system and inflammation.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-10-8-14(9-11-16)12-19-23-20(25-24-19)7-3-4-15-13-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-11,13,22H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMBUYZKZAPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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